6,7-Dimethylribityl Lumazine
6,7-Dimethylribityl Lumazine
6,7-dimethyl-8-(1-D-ribityl)lumazine is the pteridine that is lumazine substituted with methyl groups at C-6 and -7 and with a 1-D-ribityl group on N-8. It has a role as an Escherichia coli metabolite and a cofactor. It derives from a lumazine and a ribitol. It is a conjugate acid of a 6,7-dimethyl-8-(1-D-ribityl)lumazine(1-).
Brand Name:
Vulcanchem
CAS No.:
2535-20-8
VCID:
VC0135004
InChI:
InChI=1S/C13H18N4O6/c1-5-6(2)17(3-7(19)10(21)8(20)4-18)11-9(14-5)12(22)16-13(23)15-11/h7-8,10,18-21H,3-4H2,1-2H3,(H,16,22,23)/t7-,8+,10-/m0/s1
SMILES:
CC1=C(N(C2=NC(=O)NC(=O)C2=N1)CC(C(C(CO)O)O)O)C
Molecular Formula:
C13H18N4O6
Molecular Weight:
326.31 g/mol
6,7-Dimethylribityl Lumazine
CAS No.: 2535-20-8
Reference Standards
VCID: VC0135004
Molecular Formula: C13H18N4O6
Molecular Weight: 326.31 g/mol
CAS No. | 2535-20-8 |
---|---|
Product Name | 6,7-Dimethylribityl Lumazine |
Molecular Formula | C13H18N4O6 |
Molecular Weight | 326.31 g/mol |
IUPAC Name | 6,7-dimethyl-8-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]pteridine-2,4-dione |
Standard InChI | InChI=1S/C13H18N4O6/c1-5-6(2)17(3-7(19)10(21)8(20)4-18)11-9(14-5)12(22)16-13(23)15-11/h7-8,10,18-21H,3-4H2,1-2H3,(H,16,22,23)/t7-,8+,10-/m0/s1 |
Standard InChIKey | SXDXRJZUAJBNFL-XKSSXDPKSA-N |
Isomeric SMILES | CC1=C(N(C2=NC(=O)NC(=O)C2=N1)C[C@@H]([C@@H]([C@@H](CO)O)O)O)C |
SMILES | CC1=C(N(C2=NC(=O)NC(=O)C2=N1)CC(C(C(CO)O)O)O)C |
Canonical SMILES | CC1=C(N(C2=NC(=O)NC(=O)C2=N1)CC(C(C(CO)O)O)O)C |
Description | 6,7-dimethyl-8-(1-D-ribityl)lumazine is the pteridine that is lumazine substituted with methyl groups at C-6 and -7 and with a 1-D-ribityl group on N-8. It has a role as an Escherichia coli metabolite and a cofactor. It derives from a lumazine and a ribitol. It is a conjugate acid of a 6,7-dimethyl-8-(1-D-ribityl)lumazine(1-). |
Synonyms | 1-Deoxy-1-(3,4-dihydro-6,7-dimethyl-2,4-dioxo-8(2H)-pteridinyl)-D-ribitol; 6,7-Dimethyl-8-(D-ribo-2,3,4,5-tetrahydroxypentyl)lumazine; [2S-(2R*,3R*,4S*)]-6,7-Dimethyl-8-(2,3,4,5-tetrahydroxypentyl)-2,4(1H,3H)-pteridinedione; 6,7-Dimethyl-8-(1’-D-ri |
PubChem Compound | 168989 |
Last Modified | Nov 11 2021 |
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